

# haloxyfop mechanism of action ACCase inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Haloxyfop

CAS No.: 69806-34-4

Cat. No.: S569732

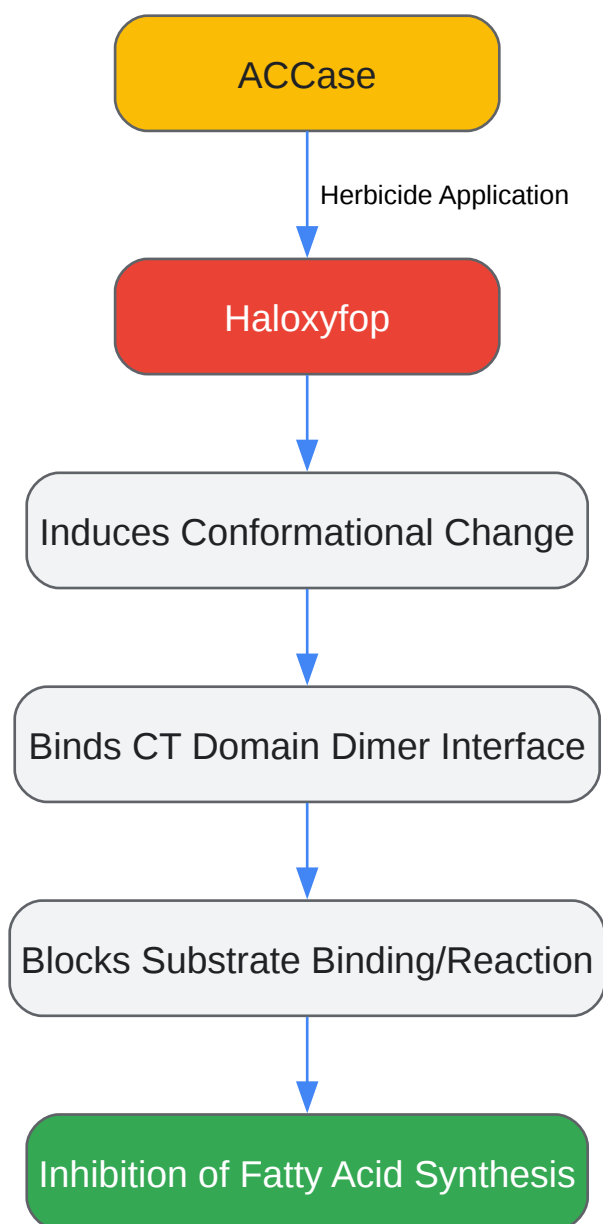
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## Structural Mechanism of ACCase Inhibition

ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. The CT domain active site is located at the interface of a dimer, and **haloxyfop** binds in this region, disrupting its function [1] [2].

- **Binding Site and Conformational Change:** **Haloxifop** binds at the interface between the N domain of one monomer and the C domain of the other monomer of the CT dimer [1]. This binding requires a **large conformational change** in the dimer interface of the enzyme [1].
- **Enantioselectivity:** ACCase exhibits high enantioselectivity. Only the **(R)-enantiomer** of **haloxifop** (marketed as **haloxifop-P-methyl**) possesses herbicidal activity [3] [4]. The preference for the (R)-enantiomer is primarily driven by favorable **van der Waals interactions** with active site residues [3].
- **Inhibition Mechanism:** By binding at this critical interface, **haloxifop** acts as a competitive inhibitor, **disrupting the binding or proper conformation of the acetyl-CoA or carboxybiotin substrates** and thereby halting the carboxylation reaction [2].

The following diagram illustrates this multi-step inhibitory pathway.



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***Haloxyfop*** inhibition pathway of ACCase.

## Key Residue Interactions and Enantioselectivity

The specific binding of **haloxyfop** is mediated by a network of interactions with amino acid residues in the CT active site. Molecular mechanics calculations show that van der Waals forces are the main driver of binding, explaining the strong preference for the (R)-enantiomer [3].

The table below summarizes the core experimental findings related to **haloxyfop**'s binding and inhibition.

Aspect	Key Finding	Experimental Evidence
Primary Mechanism	Inhibits ACCase CT activity [1]	Enzyme kinetics, structural biology [1]
Binding Site	Dimer interface of CT domain [1]	X-ray crystallography [1]
Enantioselectivity	Only (R)-enantiomer is herbicidal [3] [4]	Homology modeling, MM-PBSA free energy calculations [3]
Driving Force	Van der Waals interactions [3]	Molecular mechanics (MM-PBSA) analysis [3]
Conformational Impact	Requires large conformational change in enzyme [1]	Comparative crystal structure analysis [1]

## Comparison with Other ACCase Inhibitors

**Haloxyfop** belongs to the aryloxyphenoxypropionate (FOP) class of herbicides. Another major class is the cyclohexanediones (DIMs), such as tepraloxydim [1]. Structural studies reveal key differences in their inhibition mechanisms, as shown in the table below.

Feature	Haloxyfop (FOP)	Tepraloxydim (DIM)
Chemical Class	Aryloxyphenoxypropionate [1]	Cyclohexanedione [1]
Binding Site	Dimer interface of CT domain [1]	Dimer interface of CT domain [1]
Conformational Change	Requires large change [1]	Requires only small, specific changes [1]
Anchoring Points	Shares at least two conserved interactions with the enzyme with DIMs [1]	Shares at least two conserved interactions with the enzyme with FOPs [1]

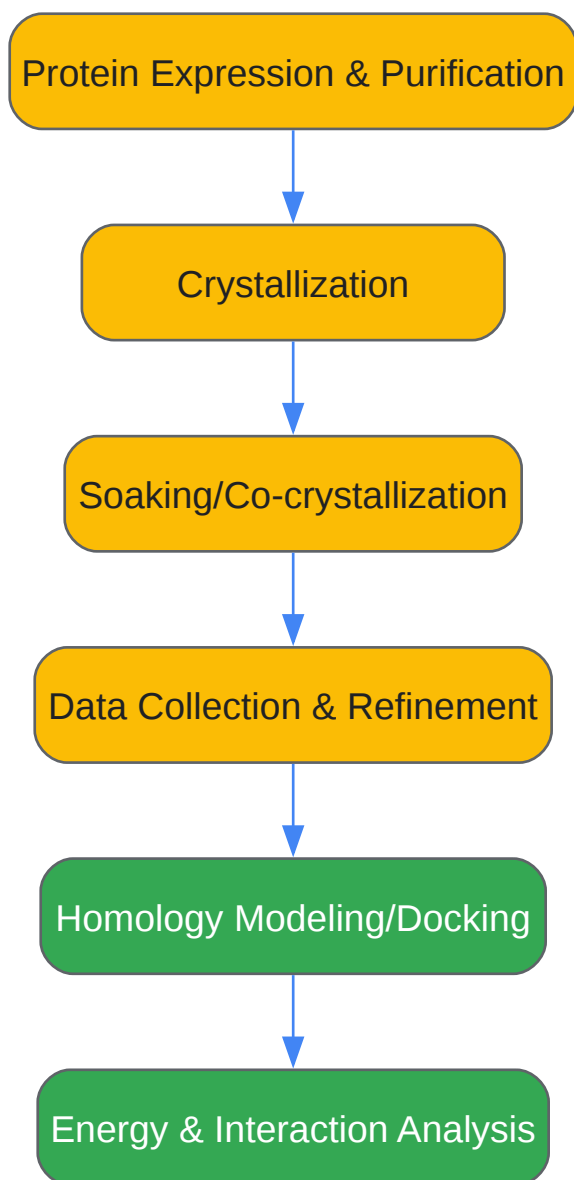
Feature	Haloxyfop (FOP)	Tepraloxydim (DIM)
Resistance Sensitivity	Distinct sensitivity profile to certain resistance mutations [1]	Distinct sensitivity profile to certain resistance mutations [1]

## Key Experimental Techniques for Characterization

The detailed mechanism of **haloxyfop** has been elucidated through several advanced biophysical and computational techniques.

- **X-ray Crystallography:** This is the primary method for determining the high-resolution three-dimensional structure of the ACCase CT domain in complex with **haloxyfop**, allowing precise visualization of the binding mode and inhibitor-protein interactions [1].
- **Homology Modeling and MM-PBSA Analysis:** When high-resolution structures of a specific ACCase are unavailable, researchers use homology modeling to create a reliable model based on a related enzyme (e.g., using yeast CT to model human ACC2) [3] [2]. The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is then used to calculate the binding free energy and decompose it into contributions from individual residues, which revealed the role of van der Waals forces in enantioselectivity [3].
- **Species-Selectivity and Protein Engineering:** To overcome challenges in studying the human enzyme, a "humanized" yeast CT domain was created. Nine key active site residues in the yeast enzyme were mutated to their human counterparts, resulting in a protein that maintains crystallizability while exhibiting an inhibitor sensitivity profile closer to human ACC. This allows for structural insights into species selectivity [2].

The experimental workflow for structural and binding analysis typically integrates these techniques, as shown below.



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*Workflow for structural analysis of **haloxyfop** binding.*

## Significance and Research Applications

Understanding **haloxyfop**'s inhibition mechanism has important applications beyond herbicide development. As obesity and diabetes are linked to fatty acid metabolism, ACCases are promising therapeutic targets [2]. Structural insights from **haloxyfop** and other inhibitors guide the design of novel human ACCase inhibitors for potential anti-obesity and anti-diabetes drugs [1] [2].

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To cite this document: Smolecule. [haloxyfop mechanism of action ACCase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b569732#haloxyfop-mechanism-of-action-accase-inhibition>]

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